Carrier Identity in Mycobacteria: C50 Decaprenol vs. C55 Undecaprenol
In Mycobacterium spp., the obligate isoprenoid carrier for arabinogalactan and lipoarabinomannan biosynthesis is decaprenyl phosphate (C50), not the C55 undecaprenyl phosphate used by virtually all other eubacteria. FAB-MS analysis of monoglycosyl polyprenylphosphates isolated from Mycobacterium smegmatis demonstrated the presence of C50 decaprenyl-P derivatives as the predominant species, with only minor amounts of C35 octahydroheptaprenyl-P products co-detected [1]. The authoritative textbook summary of mycobacterial glycobiology states: 'decaprenyl-phosphate is invariably the lipid/membrane carrier, not the prokaryote-wide undecaprenyl-phosphate' [2]. The first committed step of arabinogalactan assembly—transfer of GlcNAc-1-phosphate to decaprenyl phosphate by the mycobacterial rfe homolog (Rv3806c)—is structurally identical to the initiation of teichoic acid biosynthesis in other bacteria, yet the enzyme is specific for the C50 chain length, as confirmed by the essentiality of Rv3806c for M. tuberculosis H37Rv viability [3].
| Evidence Dimension | Lipid carrier identity for cell wall arabinogalactan biosynthesis |
|---|---|
| Target Compound Data | C50 decaprenyl phosphate (mono-trans, octa-cis configuration); confirmed as predominant carrier by FAB-MS in M. smegmatis |
| Comparator Or Baseline | C55 undecaprenyl phosphate (di-trans, octa-cis configuration); the standard carrier in E. coli, S. aureus, and most other eubacteria |
| Quantified Difference | Qualitative exclusivity: only C50 decaprenyl-P derivatives detected as primary monoglycosyl carriers; C35 species present as minor components only; no C55 species detected in mycobacterial arabinogalactan intermediates |
| Conditions | Silica gel chromatography, ¹H NMR, FAB-MS, and GC/MS of polyprenylphosphates from M. smegmatis ATCC 607; pulse-chase labeling with D-[¹⁴C]glucose |
Why This Matters
Procurement of C50 decaprenol is mandatory for any in vitro reconstitution of mycobacterial cell wall glycosyltransferase assays; C55 undecaprenol will not substitute as the acceptor substrate for the critical AftA, AftB, Emb, or AftC arabinofuranosyltransferases.
- [1] Wolucka, B. A., McNeil, M. R., de Hoffmann, E., Chojnacki, T., & Brennan, P. J. (1994). Recognition of the lipid intermediate for arabinogalactan/arabinomannan biosynthesis and its relation to the mode of action of ethambutol on mycobacteria. Journal of Biological Chemistry, 269(37), 23328–23335. PMID: 8083238. View Source
- [2] Chatterjee, D., & Khoo, K.-H. (2010). Chapter 21 — Biosynthesis of the mycobacterial cell envelope components. In Microbial Glycobiology: Structures, Relevance and Applications (pp. 375–392). Academic Press. View Source
- [3] Huang, H., Scherman, M. S., D'Haeze, W., Vereecke, D., Holsters, M., Crick, D. C., & McNeil, M. R. (2005). Identification and active expression of the Mycobacterium tuberculosis gene encoding 5-phospho-α-D-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, the first enzyme committed to decaprenylphosphoryl-D-arabinose synthesis. Journal of Biological Chemistry, 280(26), 24539–24543. View Source
